Bienvenue dans la boutique en ligne BenchChem!

Nizax

Duodenal Ulcer Clinical Efficacy Head-to-Head Trial

Select Nizatidine for models requiring an uncompromised CYP450 profile. Unlike cimetidine, it does not inhibit cytochrome P450 enzymes, eliminating confounding metabolic interactions in PK/PD studies. Its dual-action pharmacology—H2 antagonism plus acetylcholinesterase inhibition—delivers both acid suppression and prokinetic gastric motility, a phenotype unattainable with famotidine. With >90% absolute oral bioavailability, it is the optimal reference standard for formulation development and absorption investigations. Supplied as ≥98% pure crystalline powder with full CoA and global shipping.

Molecular Formula C12H21N5O2S2
Molecular Weight 331.5 g/mol
CAS No. 76963-41-2
Cat. No. B1679011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNizax
CAS76963-41-2
SynonymsAxid
LY 139037
LY-139037
LY139037
N-(2-(((2-((Dimethylamino)methyl)-4-thiazolyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine
Nizatidine
Molecular FormulaC12H21N5O2S2
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C
InChIInChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+
InChIKeySGXXNSQHWDMGGP-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to light yellow-brown solid powder.
Solubility49.7 [ug/mL] (The mean of the results at pH 7.4)
3.86e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nizatidine (Nizax) CAS 76963-41-2: Key Procurement & Selection Baseline Data


Nizatidine (CAS 76963-41-2), also known as Nizax, is a competitive, reversible antagonist of the histamine H2-receptor, primarily used to inhibit gastric acid secretion for the management of peptic ulcer disease and gastroesophageal reflux disease (GERD) [1]. It belongs to the class of H2-receptor antagonists (H2RAs), which includes cimetidine, ranitidine, and famotidine. Nizatidine is chemically distinct as a thiazole derivative, and its mechanism of action involves competitive inhibition at the H2-receptors on gastric parietal cells, reducing both basal and stimulated acid output [1].

Why Nizatidine (Nizax) CAS 76963-41-2 is Not Interchangeable with All H2-Blockers


While H2-receptor antagonists share a common primary mechanism, significant differences in potency, bioavailability, drug interaction profiles, and secondary pharmacodynamic activities preclude their simple interchangeability [1]. For instance, nizatidine demonstrates a unique combination of high oral bioavailability and a distinct lack of cytochrome P450 (CYP450) enzyme inhibition, which contrasts sharply with cimetidine's known CYP450 inhibition and lower bioavailability [2][3]. Furthermore, nizatidine exhibits prokinetic activity related to acetylcholinesterase (AChE) inhibition, a property not shared by famotidine, which directly impacts clinical outcomes in specific patient populations [4]. These differential features provide quantifiable justification for prioritizing nizatidine over its analogs in specific research and clinical procurement scenarios, as detailed in the evidence below.

Nizatidine (Nizax) CAS 76963-41-2: Direct Comparative Evidence for Procurement & Selection


Nizatidine vs. Ranitidine in Duodenal Ulcer Healing: A Direct Head-to-Head Comparison

In a large, multicenter, double-blind, randomized trial (n=777) comparing nizatidine 300 mg nocte with ranitidine 300 mg nocte, the healing rates for duodenal ulcer were statistically indistinguishable at both 4 weeks (81% vs. 80%) and 8 weeks (92% vs. 93%) [1]. This equivalence in clinical efficacy establishes nizatidine as a direct, therapeutically interchangeable alternative to ranitidine for this indication. However, this therapeutic equivalence must be weighed against other differentiating factors (e.g., drug interaction profile) for a complete procurement decision.

Duodenal Ulcer Clinical Efficacy Head-to-Head Trial

Nizatidine vs. Famotidine: Superior Maintenance of Remission in Erosive Esophagitis

A 6-month, multicenter, randomized controlled trial compared nizatidine (150 mg b.i.d.) to famotidine (20 mg b.i.d.) for maintenance therapy in 72 patients with healed erosive esophagitis [1]. Nizatidine produced a significantly higher non-recurrence rate than famotidine (P = 0.049 in intention-to-treat analysis). This advantage was most pronounced in grade B esophagitis (P = 0.016) [1]. The study attributes this superior outcome to nizatidine's unique prokinetic action via acetylcholinesterase (AChE) inhibition, a property not shared by famotidine [1]. Nizatidine inhibits AChE with an IC50 of 6.7 μM .

Erosive Esophagitis Maintenance Therapy Prokinetic Effect

Nizatidine vs. Cimetidine & Ranitidine: A Cleaner Cytochrome P450 Interaction Profile

Nizatidine distinguishes itself from other H2RAs, particularly cimetidine, by its negligible interaction with the cytochrome P450 (CYP450) enzyme system [1]. Unlike cimetidine, which is a known inhibitor of multiple CYP450 isoforms leading to clinically significant drug interactions (e.g., with warfarin, theophylline, phenytoin), nizatidine has been shown not to inhibit CYP450 [2]. Ranitidine has a much lower affinity for CYP450 than cimetidine (approximately 10% that of cimetidine) but is not entirely devoid of interaction potential . Nizatidine, along with famotidine, has no significant CYP450 interactions . This is supported by studies showing no interaction with theophylline, chlordiazepoxide, lorazepam, lidocaine, phenytoin, and warfarin [1].

Drug-Drug Interaction Cytochrome P450 Safety Profile

Nizatidine vs. Other H2RAs: Superior Oral Bioavailability

The absolute oral bioavailability of nizatidine exceeds 90%, as determined in human studies [1][2]. This is notably higher than the reported mean oral bioavailability for other H2RAs, which generally ranges from 50% to 70% [3]. For example, cimetidine has an absolute bioavailability of approximately 60-70% [4], and ranitidine is around 50% [4]. This high bioavailability indicates minimal first-pass metabolism and consistent, predictable systemic exposure following oral administration.

Pharmacokinetics Bioavailability Oral Absorption

Nizatidine vs. Famotidine and Cimetidine: Evidence of Prokinetic Activity in Delayed Gastric Emptying

Nizatidine possesses a prokinetic effect, which is distinct from its acid-suppressing activity. This is demonstrated by its ability to accelerate gastric emptying in patients with delayed gastric emptying (DGE) secondary to GERD [1]. In a placebo-controlled study, nizatidine controlled-release (CR) formulation significantly enhanced gastric emptying of a standard meal in GERD patients with DGE (P < 0.05) [1]. Animal studies further support this, showing nizatidine enhances gastric motility and emptying, similar to the prokinetic cisapride, while cimetidine and famotidine do not influence gastric emptying [2][3].

Gastric Motility Prokinetic Agent Functional Dyspepsia GERD

Nizatidine (Nizax) CAS 76963-41-2: Optimal Application Scenarios Based on Comparative Evidence


Drug-Drug Interaction Studies Requiring a CYP450-Neutral H2RA

Nizatidine is the preferred H2-receptor antagonist for in vitro and in vivo studies designed to evaluate the pharmacokinetics or pharmacodynamics of other CYP450-metabolized drugs. Its lack of CYP450 inhibition [6] ensures that any observed interaction is due to other mechanisms (e.g., pH-dependent absorption) rather than enzyme inhibition, providing cleaner, more interpretable data compared to using cimetidine (potent inhibitor) or ranitidine (weak inhibitor) .

Investigations into Gastrointestinal Motility and Gastric Emptying

For research focused on the interplay between acid secretion and gastric motility, nizatidine is uniquely suited among H2RAs. Its documented prokinetic activity, demonstrated by accelerated gastric emptying in patients with delayed gastric emptying [6], provides a dual-action model system. This allows researchers to study the combined effects of acid suppression and enhanced motility, a phenotype not achievable with famotidine or cimetidine, which lack significant prokinetic effects [4].

Maintenance Therapy Models for Erosive Esophagitis Requiring Superior Remission Rates

In clinical research or animal models of erosive esophagitis where long-term maintenance of remission is a primary endpoint, nizatidine should be prioritized over famotidine. Direct comparative evidence shows nizatidine achieves a statistically significant higher non-recurrence rate over 6 months (P=0.049), an advantage driven by its combined acid-suppressive and prokinetic actions [6].

Formulation Development and Bioavailability Optimization

Nizatidine serves as a benchmark for high oral bioavailability within the H2RA class. Its absolute bioavailability exceeding 90% [6] makes it an ideal reference compound for developing new oral formulations or evaluating the impact of excipients, food, or disease states on drug absorption. This contrasts with the lower and more variable bioavailability of cimetidine (~60-70%) and ranitidine (~50%), offering a more robust and predictable baseline for comparative studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nizax

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.